molecular formula C16H14N2O3 B2513021 6-Hydroxy-3-(4-methoxyphenyl)-2-methyl-3,4-dihydroquinazolin-4-one CAS No. 951948-74-6

6-Hydroxy-3-(4-methoxyphenyl)-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2513021
CAS No.: 951948-74-6
M. Wt: 282.299
InChI Key: JYUKYPTWWNJYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-3-(4-methoxyphenyl)-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with hydroxy, methoxyphenyl, and methyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3-(4-methoxyphenyl)-2-methyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method starts with the reaction of 3-chloro-N-(4-methoxyphenyl)propionamide with an ionic liquid catalyst in a solvent like N,N-dimethylacetamide. The reaction is carried out at temperatures between 20-30°C for 1-3 hours. After the reaction, hydrochloric acid is added to precipitate the product, which is then filtered, washed, recrystallized using ethanol, and dried to obtain the final compound .

Industrial Production Methods

For industrial-scale production, the same synthetic route can be optimized for higher yields and cost-effectiveness. The use of recyclable ionic liquid catalysts and controlled reaction conditions ensures the process is both efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-3-(4-methoxyphenyl)-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinazolinone derivative with a ketone group, while reduction can produce a fully saturated quinazolinone .

Scientific Research Applications

6-Hydroxy-3-(4-methoxyphenyl)-2-methyl-3,4-dihydroquinazolin-4-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-(4-methoxyphenyl)-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A structurally similar compound used in the synthesis of cilostazol.

    6′-Hydroxy-3,4,5,2′,4′-pentamethoxychalcone: Another compound with a similar hydroxy and methoxy substitution pattern.

Uniqueness

6-Hydroxy-3-(4-methoxyphenyl)-2-methyl-3,4-dihydroquinazolin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-hydroxy-3-(4-methoxyphenyl)-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-10-17-15-8-5-12(19)9-14(15)16(20)18(10)11-3-6-13(21-2)7-4-11/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUKYPTWWNJYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)O)C(=O)N1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.